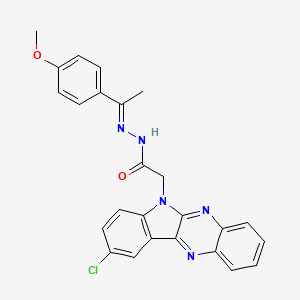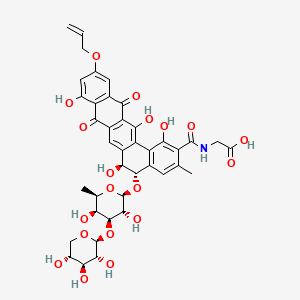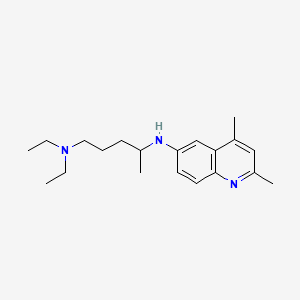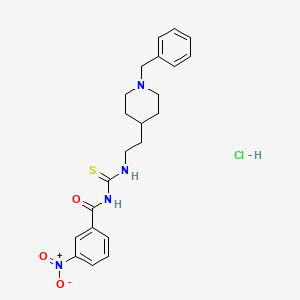
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride involves several steps. One common synthetic route includes the reaction of benzimidazole with propionic acid to form benzimidazolepropionic acid. This intermediate is then reacted with piperidine to introduce the piperidino group. Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler benzimidazole compounds.
Scientific Research Applications
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, the compound is of interest in medicinal chemistry for the development of new pharmaceuticals. It has shown promise in preclinical studies for various medical conditions.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Benzimidazolepropionic acid, 2-piperidino-, hydrochloride can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core structure but differ in their substituents. Examples include benzimidazolecarboxylic acid and benzimidazoleacetamide.
Piperidine derivatives: These compounds contain the piperidine ring but differ in their other functional groups. Examples include piperidinecarboxylic acid and piperidineacetamide.
The uniqueness of this compound lies in its combination of the benzimidazole and piperidine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
85145-39-7 |
|---|---|
Molecular Formula |
C15H20ClN3O2 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylbenzimidazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H19N3O2.ClH/c19-14(20)8-11-18-13-7-3-2-6-12(13)16-15(18)17-9-4-1-5-10-17;/h2-3,6-7H,1,4-5,8-11H2,(H,19,20);1H |
InChI Key |
MYZRALFJLCUEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N2CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)







